molecular formula C12H21BO4 B6618646 methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate CAS No. 1446478-35-8

methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No. B6618646
CAS RN: 1446478-35-8
M. Wt: 240.11 g/mol
InChI Key: SRCMNYPFDGLNFM-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate, also known as methyl-4E-5-tetramethyl-1,3,2-dioxaborolan-2-ylpent-4-enoate, is an organic compound with a wide range of applications in scientific research. It is a boron-containing organic compound that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in a variety of scientific research applications, including in the synthesis of organic compounds, the study of biochemical and physiological processes, and the investigation of drug metabolism.

Scientific Research Applications

Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a ligand in the synthesis of organic compounds. It has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. Additionally, it has been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions.

Mechanism of Action

Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate acts as a Lewis acid, meaning that it can form a coordinate covalent bond with an electron-rich species, such as an alkoxide or an amine. This allows it to act as a catalyst in various chemical reactions, such as the formation of carbon-carbon bonds. Additionally, it can act as a ligand in the synthesis of organic compounds, binding to metal ions to form complexes.
Biochemical and Physiological Effects
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. It has also been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Additionally, it has been used in the study of the effects of drugs on the body, such as the inhibition of enzymes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is highly soluble in water and has a low toxicity. However, it is also limited in its use in laboratory experiments, as it is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving high temperatures or pressures.

Future Directions

Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has potential for use in a variety of future scientific research applications. For example, it could be used in the development of new drugs and in the investigation of the effects of drugs on the body. Additionally, it could be used in the study of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Finally, it could be used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.

Synthesis Methods

Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is synthesized through a two-step process involving the reaction of an alkoxide with boron trifluoride etherate, followed by the reaction of the resulting product with an acid. In the first step, an alkoxide (such as potassium tert-butoxide) is reacted with boron trifluoride etherate to form a boronate ester. In the second step, the boronate ester is reacted with an acid (such as acetic acid) to form methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate. The overall reaction is as follows:
KOR + BF3·OEt2 → KOBF4
KOBF4 + CH3COOH → CH3(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

properties

IUPAC Name

methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h7,9H,6,8H2,1-5H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCMNYPFDGLNFM-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.